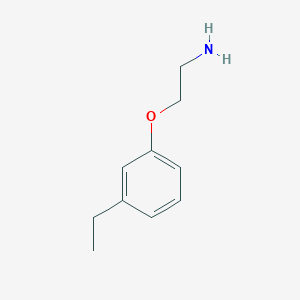

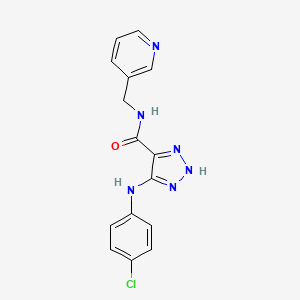

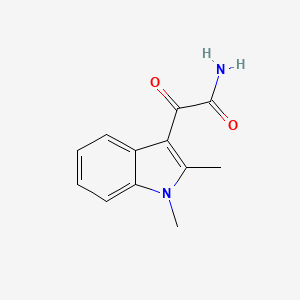

![molecular formula C22H20N4O4S B2493180 2-(苯并[d][1,3]二噁烯-5-羧酰胺基)-N-(吡啶-2-基甲基)-4,5,6,7-四氢苯并[d]噻唑-4-羧酰胺 CAS No. 941926-10-9](/img/structure/B2493180.png)

2-(苯并[d][1,3]二噁烯-5-羧酰胺基)-N-(吡啶-2-基甲基)-4,5,6,7-四氢苯并[d]噻唑-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like the one mentioned often involves multi-step chemical reactions, starting from simpler precursors. For instance, substituted benzamides with thiazole groups have been synthesized through various methods, including condensation reactions and the use of catalysts to improve yield and selectivity. A notable synthesis involves the use of substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent inhibitors, highlighting the importance of specific functional groups in achieving desired biological activities (Borzilleri et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and biological activity. Studies involving X-ray crystallography and NMR spectroscopy are common for elucidating the structure. For example, compounds with thiazole and pyridine groups have been structurally characterized to determine their conformation and potential binding sites, which are essential for their activity as inhibitors or receptors (Gebeyehu et al., 1983).

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves interactions with biological targets, such as enzymes or receptors. The presence of benzo[d]thiazole and pyridine rings can significantly influence the molecule's binding affinity and selectivity. For instance, thiazole-aminopiperidine hybrids have been investigated for their inhibitory activity against specific enzymes, showcasing the role of molecular design in enhancing biological efficacy (Jeankumar et al., 2013).

科学研究应用

合成和抗菌活性

- Palkar等人(2017年)的研究集中在从2-氨基苯并噻唑核中衍生的新型席夫碱的合成,展示了对金黄色葡萄球菌和枯草芽孢杆菌具有良好抗菌活性。这些化合物被评估其细胞毒活性,表明在开发新的抗菌剂方面具有潜在应用(Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017)。

抗癌和抗微生物应用

- Abu‐Hashem等人(2020年)合成了基于苯二呋喃基、三嗪、噁二唑环己烯和噻唑吡咯啉从维斯纳基酮和赭麻酮中衍生的新化合物。这些化合物表现出显著的抗炎和镇痛活性,以及COX-1/COX-2抑制作用,显示出作为抗癌和抗炎疗法药物的潜力(Abu‐Hashem,Al-Hussain和Zaki,2020年)。

EGFR抑制剂的设计和合成

- Zhang等人(2017年)设计并合成了一系列新型的苯并[ d ]噻唑-2-羧酰胺衍生物作为潜在的EGFR抑制剂。这些化合物对各种癌细胞系表现出中等到优异的效力,表明它们在癌症治疗中的潜力(Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017)。

GyrB抑制剂的合成和评价

- Jeankumar等人(2013年)报道了噻唑-氨基哌啶杂合物的合成和评价作为新型结核分枝杆菌GyrB抑制剂。其中一种化合物对所有测试显示出良好的活性,突显其作为抗结核药物的潜力(Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013)。

属性

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c27-20(13-7-8-16-17(10-13)30-12-29-16)26-22-25-19-15(5-3-6-18(19)31-22)21(28)24-11-14-4-1-2-9-23-14/h1-2,4,7-10,15H,3,5-6,11-12H2,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYRZMLGWRSDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

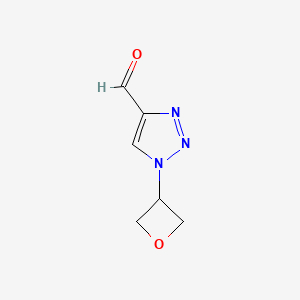

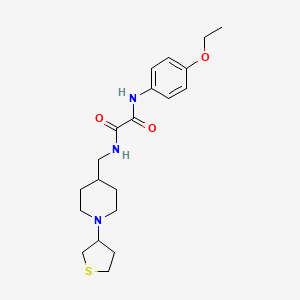

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)

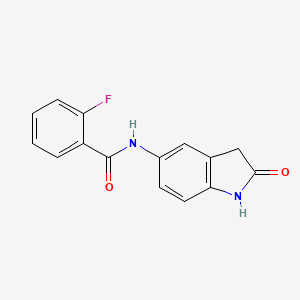

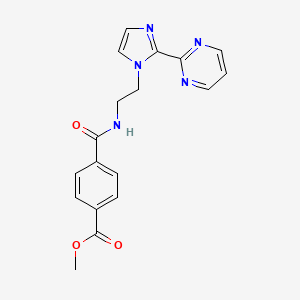

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

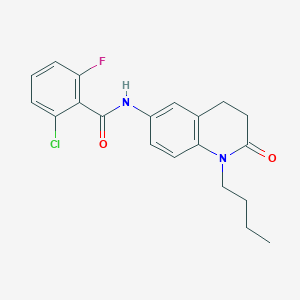

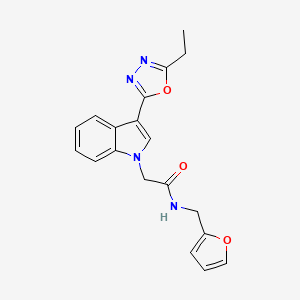

![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)